REACTION_CXSMILES
|
[CH:1]([N:4]1[CH2:9][CH2:8][CH:7]([C:10]([NH2:12])=O)[CH2:6][CH2:5]1)([CH3:3])[CH3:2].O.[OH-].[Na+]>C1COCC1>[CH:1]([N:4]1[CH2:9][CH2:8][CH:7]([CH2:10][NH2:12])[CH2:6][CH2:5]1)([CH3:3])[CH3:2] |f:2.3|
|
Name
|
|
Quantity
|
39.7 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)N1CCC(CC1)C(=O)N
|
Name
|
carboxamide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
500 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was refluxed 18 h
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
The cooled reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
The resulting gray mixture was refluxed 18 h
|
Duration
|
18 h
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
DISSOLUTION
|
Details
|
The residue partially dissolved in hexane
|
Type
|
CUSTOM
|
Details
|
to give 25.5 g of crude yellow liquid and 6.9 g hexane insoluble
|
Type
|
CUSTOM
|
Details
|
HPLC purification on silica gel of the 25.5 g liquid
|
Type
|
WASH
|
Details
|
eluting with 20% MeOH-EtOAc
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)N1CCC(CC1)CN
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.5 g | |
YIELD: PERCENTYIELD | 28% | |
YIELD: CALCULATEDPERCENTYIELD | 23.3% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |